molecular formula C11H18O4 B3244961 methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate CAS No. 164576-44-7

methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate

Cat. No.: B3244961
CAS No.: 164576-44-7
M. Wt: 214.26 g/mol
InChI Key: IKPJCBLQMNTXJM-RKDXNWHRSA-N
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Description

Methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate is a chemical compound with a complex structure that includes a dioxane ring, an ethenyl group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate typically involves several steps. One common method includes the asymmetric epoxidation of (S)-1-substituted-4-ene-2-pentanol to prepare (2S,4R)-1-substituted-4-epoxy-2-pentanol, followed by further reactions to introduce the ethenyl and acetate groups . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl group can yield epoxides, while reduction can produce saturated compounds.

Scientific Research Applications

Methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate exerts its effects involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, while the dioxane ring provides stability and rigidity to the molecule. The acetate moiety can be hydrolyzed to release acetic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-yl acetate
  • Methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-carboxylate

Uniqueness

Methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate is unique due to its specific stereochemistry and the presence of both ethenyl and acetate groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2-[(4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-5-8-6-9(7-10(12)13-4)15-11(2,3)14-8/h5,8-9H,1,6-7H2,2-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPJCBLQMNTXJM-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)C=C)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)C=C)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate
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methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate
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methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 4
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methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 5
methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 6
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methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate

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